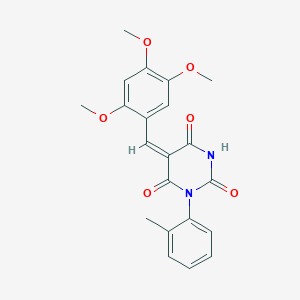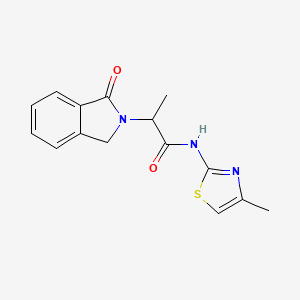
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide
Descripción general
Descripción
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole-based cannabinoids. It is also known as GW405833 and has gained significant attention in the scientific community due to its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide is not fully understood. However, it is believed to act through the activation of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide has significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. In addition, it has also been shown to have analgesic properties, reducing pain in animal models of inflammation. Furthermore, it has been studied for its potential anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide is its high potency and selectivity for the CB2 receptor. This makes it a valuable tool for studying the role of the CB2 receptor in various diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that activation of the CB2 receptor can lead to neuroprotection and reduce neuroinflammation, making it a promising target for the treatment of these diseases. In addition, further studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic effects in other diseases such as cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O2/c1-21-22(2)32(20-23-11-5-3-6-12-23)28-18-17-24(19-26(21)28)30(33)31-27-15-9-10-16-29(27)34-25-13-7-4-8-14-25/h3-19H,20H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAVDOOXFAQQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4716975.png)
![N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4716982.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4716990.png)
![1-(4-fluorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716998.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4717010.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4717019.png)
![N-(4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4717021.png)
![3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4717024.png)

![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4717039.png)

![1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B4717063.png)
![4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4717076.png)